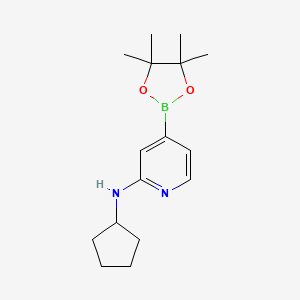

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1430474-31-9) is an organoboron compound featuring a pyridine core with a cyclopentylamine substituent at position 2 and a pinacol boronate ester at position 4. Its molecular formula is C₁₇H₂₆BNO₂ (MW: 287.20 g/mol) . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name |

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTTWAKKRFCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Approach

The synthesis predominantly employs Suzuki-Miyaura cross-coupling as the key step to introduce the boronic ester group onto the pyridine ring, coupled with subsequent amination to install the amino functionality at the pyridin-2-amine position. The general route involves:

- Preparation of a halogenated pyridine precursor (e.g., 4-chloro or 4-bromo pyridine derivative).

- Boronate ester installation via palladium-catalyzed coupling using bis(pinacolato)diboron (B₂pin₂).

- Amination at the pyridine-2 position through nucleophilic substitution or palladium-catalyzed amination.

Specific Synthetic Pathway

Reaction Conditions and Optimization

Catalyst Systems

- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard.

- Ligands like XantPhos or PPh₃ enhance coupling efficiency.

- Bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

Solvent Systems

- Common solvents include dimethylformamide (DMF) , toluene , or ethanol .

- For boronate ester formation, a mixture of tetrahydrofuran (THF) and water is often employed.

Reaction Temperatures

- Typical temperatures range from 80°C to 110°C for Suzuki couplings.

- Reactions are usually carried out under inert atmosphere (nitrogen or argon).

Purification Techniques

- Column chromatography with ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents like 2-propanol or ethanol.

Characterization Techniques

To confirm the structure and purity of intermediates and final compounds, the following methods are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR signals consistent with pyridine, boronate, and cyclopentyl groups |

| IR Spectroscopy | Functional group identification | Nitrile stretch (~2240 cm⁻¹), B–O stretches |

| Mass Spectrometry | Molecular weight verification | HRMS matching calculated m/z for C₁₆H₂₅BN₂O₂ |

| X-ray Crystallography | Stereochemistry and conformation | Confirmed (R)-configuration and molecular geometry |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Suzuki coupling | 4-halopyridine, B₂pin₂ | Pd(PPh₃)₄ | Toluene/Water | 90–110°C | 70–85% | Efficient for boronate ester installation |

| Nucleophilic substitution | Cyclopentylamine | None | Ethanol | Reflux | 60–75% | For cyclopentyl amination |

| Direct amination | Ammonia or amines | Pd(0) catalysts | DMF | 80°C | 65–80% | At pyridine-2 position |

Research Findings and Literature Evidence

- Synthesis of similar boronic esters has been reported with high yields using palladium catalysis under mild conditions, emphasizing the importance of ligand choice for selectivity and efficiency.

- Optimization studies indicate that using bis(pinacolato)diboron with Pd(dppf)Cl₂ and K₃PO₄ in toluene/water provides the most reproducible results.

- Stereoselective introduction of the cyclopentyl group can be achieved via chiral auxiliaries or asymmetric catalysis, ensuring the (R)-configuration as confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can yield pinacol boronate esters .

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has been investigated for its potential therapeutic applications:

-

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that derivatives of similar structures showed selective cytotoxicity towards human breast and lung cancer cells while sparing normal cells .

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, such as acetylcholinesterase .

-

Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against common pathogens:

- Data Table: Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 256 µg/mL Staphylococcus aureus 128 µg/mL

- Data Table: Antimicrobial Efficacy

Organic Synthesis Applications

The unique structure of this compound makes it a valuable reagent in organic synthesis:

- Boron Chemistry : The presence of the boron atom allows for the formation of boronic esters and other boron-containing compounds that are crucial in cross-coupling reactions.

Material Science Applications

The compound's properties lend themselves to applications in material science:

- Polymer Chemistry : this compound can be used as a building block for the synthesis of new polymers with enhanced thermal and mechanical properties.

- Data Table: Polymer Properties

Property Value Thermal Stability High Mechanical Strength Enhanced

- Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The dioxaborolane ring can participate in nucleophilic attack reactions, making it a versatile intermediate in various chemical processes . The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Group

a. N-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)pyridin-2-amine (Compound 35)

- Structure : Cyclopropylmethyl instead of cyclopentyl.

- Synthesis : Prepared via Pd(dppf)Cl₂-catalyzed borylation of 4-bromo-N-(cyclopropylmethyl)pyridin-2-amine, yielding 89% .

- Properties : Smaller substituent (cyclopropylmethyl vs. cyclopentyl) may enhance solubility but reduce steric hindrance in binding interactions.

b. N-Cyclohexyl-4-(dioxaborolan-2-yl)pyridin-2-amine

- Structure : Cyclohexyl group (bulkier than cyclopentyl).

- Applications : Used in pharmaceutical intermediates (CAS: 1346808-50-1) . The larger cyclohexyl group could improve metabolic stability but reduce solubility.

c. N-Benzyl-5-(dioxaborolan-2-yl)pyridin-2-amine

Positional Isomerism of the Boronate Ester

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Applications : Found in fluorescence probes (e.g., H₂O₂ detection) due to boronate reactivity . The absence of a bulky N-substituent may increase reaction kinetics with peroxides.

b. 3-Methoxy-5-(dioxaborolan-2-yl)pyridin-2-amine

Additional Substituents on the Pyridine Ring

a. N,N-Dimethyl-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- Structure : Trifluoromethyl at position 3; dimethylamine at position 2.

b. 3-Chloro-5-(dioxaborolan-2-yl)pyridin-2-amine

Biological Activity

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C₁₈H₂₆BNO₂

- Molecular Weight : 299.2 g/mol

- CAS Number : 2096331-03-0

Research indicates that this compound functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous signaling pathways related to cell survival and proliferation. The IC₅₀ value for GSK-3β inhibition has been reported to be as low as 8 nM, indicating a potent inhibitory effect .

1. Inhibition of Kinases

The compound has shown significant inhibitory activity against GSK-3β and other kinases such as IKK-β and ROCK-1. These kinases are implicated in inflammatory responses and cancer progression. The structure-activity relationship (SAR) studies suggest that the presence of the cyclopentyl group enhances the binding affinity to these targets.

| Kinase | IC₅₀ (nM) | Comments |

|---|---|---|

| GSK-3β | 8 | Highly selective |

| ROCK-1 | Not specified | Potential anti-inflammatory effects |

| IKK-β | Not specified | Involved in NF-kB signaling |

2. Anti-inflammatory Effects

In vitro studies conducted on BV-2 microglial cells demonstrated that the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), markers often associated with inflammation. At a concentration of 1 µM, it effectively decreased NO production, suggesting its potential as an anti-inflammatory agent .

Case Study 1: GSK-3β Inhibition

A study evaluated the effects of this compound on neurodegenerative diseases where GSK-3β is implicated. The results indicated that treatment with this compound led to reduced tau phosphorylation in neuronal cell lines, which is a hallmark of Alzheimer's disease pathology.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's effects on cancer cell lines, specifically MCF-7 and MDA-MB-231 (breast cancer). The compound exhibited IC₅₀ values ranging from 0.87 to 12.91 μM in these cells, outperforming conventional chemotherapeutics like 5-Fluorouracil .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicity data indicate that it may cause skin and eye irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) mediates the coupling of a brominated pyridine precursor (e.g., 4-bromo-N-cyclopentylpyridin-2-amine) with bis(pinacolato)diboron (B₂pin₂). Reaction conditions include dioxane as solvent, potassium acetate as base, and heating at 80–100°C for 12–24 hours. Purification is achieved via crystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm substitution patterns and boronic ester integration.

- High-resolution mass spectrometry (HRMS) : For exact mass verification.

- X-ray crystallography (if crystals are obtained): Tools like SHELXL or OLEX2 refine crystal structures, resolving bond angles and stereochemistry .

Q. What are its primary applications in organic synthesis?

The compound serves as a boron-containing building block in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation between its pyridyl-boronate group and aryl/heteroaryl halides. This is critical for synthesizing biaryl structures in drug discovery .

Advanced Research Questions

Q. How can researchers address the compound’s sensitivity to moisture during storage and reactions?

- Storage : Under inert gas (Ar/N₂) at –20°C, using desiccants.

- Reaction setup : Anhydrous solvents (e.g., THF, dioxane) and Schlenk-line techniques for air-sensitive transfers.

- Stability assays : Monitor degradation via HPLC or TLC under varying humidity .

Q. What experimental strategies optimize its reactivity in low-yielding cross-coupling reactions?

Q. How can contradictory data in reaction yields between studies be resolved?

Variables to investigate:

- Catalyst loading : Higher Pd concentrations (1–5 mol%) may enhance efficiency.

- Solvent effects : Compare polar aprotic (DMF) vs. ether-based solvents.

- Substrate ratios : Optimize B₂pin₂:halide ratio (1:1 to 1:1.2) .

Q. What computational tools aid in predicting its reactivity in catalytic cycles?

- Density Functional Theory (DFT) : Models transition states in Suzuki-Miyaura coupling.

- Molecular docking : Predicts interactions with catalytic sites (e.g., Pd centers).

- Software : Gaussian, ORCA, or ADF for electronic structure analysis .

Q. How does steric hindrance from the cyclopentyl group influence its coupling efficiency?

- Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and measure reaction rates.

- X-ray crystallography : Analyze steric bulk’s impact on boron coordination geometry .

Q. What challenges arise in characterizing its degradation products under oxidative conditions?

Q. How can crystallographic disorder in its crystal structure be resolved?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands.

- Occupancy modeling : Adjust partial occupancies for disordered cyclopentyl groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Miyaura Borylation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Solvent | Dioxane | |

| Temperature | 90°C, 18 hours | |

| Base | KOAc (2 equiv) | |

| Yield | 85–90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.